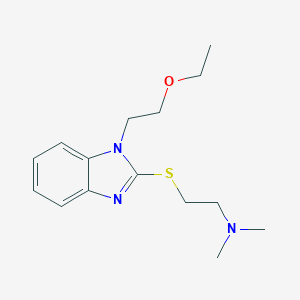
N-(2-Propyl-2H-tetraazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Propyl-2H-tetraazol-5-yl)benzamide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for its ability to induce seizures in laboratory animals. PTZ is a tetrazole derivative that has been found to be a potent convulsant and has been used as a tool to study the mechanisms of epilepsy and seizure disorders. In
作用机制
PTZ acts on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. PTZ inhibits the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This imbalance in neurotransmission leads to the induction of seizures in laboratory animals.
Biochemical and physiological effects
PTZ induces a range of biochemical and physiological effects in laboratory animals. The most prominent effect is the induction of seizures, which can range from mild tremors to severe convulsions. PTZ has also been shown to increase the levels of glutamate and aspartate in the brain, which are two excitatory neurotransmitters that play a key role in seizure activity.
实验室实验的优点和局限性
PTZ has several advantages as a tool for studying seizures and epilepsy. It is a potent convulsant that induces seizures reliably and quickly, making it an ideal tool for studying acute seizure activity. PTZ is also relatively easy to administer and has a well-characterized mechanism of action.
However, there are also some limitations to the use of PTZ in lab experiments. PTZ-induced seizures may not accurately reflect the mechanisms of seizures in human epilepsy, as the underlying pathology of epilepsy is complex and multifactorial. Additionally, the severity and duration of PTZ-induced seizures can vary depending on the dose and route of administration, which can complicate experimental design.
未来方向
For the use of PTZ in scientific research include the development of new antiepileptic drugs and the study of the effects of environmental toxins on seizure activity.
合成方法
PTZ can be synthesized by the reaction of 2-aminobenzonitrile with propyl hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PTZ as a white crystalline solid with a melting point of 129-131°C. The purity of PTZ can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
PTZ has been extensively used in scientific research to study the mechanisms of epilepsy and seizure disorders. PTZ is a potent convulsant that induces seizures in laboratory animals, making it an ideal tool to study the pathophysiology of seizures and epilepsy. PTZ has been used to study the effects of antiepileptic drugs, the role of neurotransmitters in seizure activity, and the mechanisms of seizure induction.
属性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17) |
InChI 键 |
SQFCWUAUQTYKTD-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)


![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)



